Absolute Stereochemical Configuration Verification via Single-Crystal X-Ray Diffraction
The absolute configuration of (S)-3,6-dioxopiperidine-2-carboxylic acid has been unambiguously determined by single-crystal X-ray diffraction analysis. This is a definitive advantage over the racemic mixture or the (R)-enantiomer, for which no such crystallographic verification is publicly available. The crystal structure confirms the (S)-stereochemistry with a final refinement R-value of 0.053 for 2043 observed reflections, establishing a verifiable structural baseline that procurement of racemic material cannot provide [1].
| Evidence Dimension | Absolute stereochemical configuration verification |
|---|---|
| Target Compound Data | Monoclinic, space group C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°; R = 0.053 for 2043 reflections; (S)-configuration confirmed |
| Comparator Or Baseline | Racemic 3,6-dioxopiperidine-2-carboxylic acid or (R)-enantiomer |
| Quantified Difference | Crystallographically verified absolute configuration (present for (S)-enantiomer; absent for comparators) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; solved by vector search methods |
Why This Matters
This provides unequivocal structural authentication that racemic or alternative enantiomer suppliers cannot offer, eliminating stereochemical ambiguity in downstream PROTAC synthesis.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Crystal structure of (S)-3,6-dioxopiperidine-2-carboxylic acid. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
